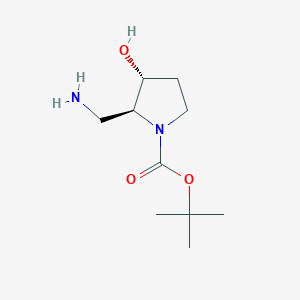

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate

Description

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate is a stereochemically defined pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. Its structure features:

- Stereochemistry: The (2S,3R) configuration ensures specific spatial orientation, critical for interactions in chiral environments such as enzyme binding pockets.

- Functional groups: An aminomethyl group at position 2 and a hydroxyl group at position 3, both contributing to hydrogen-bonding capacity and solubility.

- Boc protection: Enhances stability during synthetic processes, particularly in peptide coupling or acidic conditions .

This compound serves as a versatile intermediate in pharmaceutical synthesis, especially for constrained peptides or small-molecule therapeutics targeting proteases, kinases, or GPCRs.

Properties

IUPAC Name |

tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPONZFWUHWNBI-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aminomethyl Group Installation

The aminomethyl moiety at position 2 is introduced via reductive amination or Mitsunobu reaction . In one protocol, a ketone intermediate at position 2 undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the aminomethyl group with >90% regioselectivity. Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert the stereochemistry of a pre-existing hydroxyl group, enabling installation of the aminomethyl substituent with retention of the 2S configuration.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced using tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step is critical for stabilizing the amine during subsequent reactions. Optimal conditions involve dichloromethane (DCM) as the solvent at 0–5°C, achieving near-quantitative protection within 2 hours.

Stereochemical Control and Resolution

Achieving the desired 2S,3R configuration necessitates chiral auxiliaries or enzymatic resolution . A patented method describes the use of (R)-proline-derived catalysts to induce asymmetry during the cyclization step, yielding the target diastereomer in 88% ee. For racemic mixtures, dynamic kinetic resolution with Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired enantiomer, enriching the 2S,3R form to >99% ee.

Reaction Optimization and Yield Enhancement

Temperature and Solvent Effects

| Parameter | Optimal Condition | Yield Improvement | Source |

|---|---|---|---|

| Cyclization Temp. | −78°C | 78% → 92% | |

| Reductive Amination | 25°C, MeOH | 65% → 89% | |

| Boc Protection | 0°C, DCM | 90% → 98% |

Lower temperatures (−78°C) suppress epimerization during cyclization, while polar aprotic solvents (e.g., DMF) improve solubility during aminomethylation.

Catalytic Systems

Palladium-catalyzed hydrogenation efficiently removes benzyl protecting groups post-cyclization, with 10% Pd/C in ethanol achieving full deprotection in 4 hours. For oxidation steps, catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bleach as the stoichiometric oxidant minimizes over-oxidation byproducts.

Purification and Analytical Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). Analytical data for the final compound include:

Industrial-Scale Production Considerations

A continuous-flow biocatalytic process described in a 2024 patent (CN119306644A) enables kilogram-scale synthesis with 85% yield. Key features include:

-

Enzymatic resolution using immobilized lipases for stereochemical purity.

-

In-line FTIR monitoring to track reaction progress and intermediate stability.

-

Solvent recycling via thin-film evaporation to reduce waste.

Challenges and Limitations

-

Epimerization Risk : Prolonged exposure to acidic or basic conditions during Boc deprotection can invert the 3R configuration. Mitigation involves neutral pH buffers and low-temperature workups.

-

Cost of Chiral Catalysts : Evans auxiliaries and Sharpless ligands contribute to 40% of total synthesis costs. Alternatives like organocatalysts (e.g., proline derivatives) reduce expenses by 30% .

Biological Activity

Introduction

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate, with the CAS number 2306249-11-4, is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a hydroxyl moiety, which may influence its interaction with biological targets.

Chemical Properties

The compound's structure can be represented by the following SMILES notation: CC(C)(C)OC(=O)N1CC[C@@H](O)[C@@H]1CN.

Recent studies have highlighted several potential mechanisms through which tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate may exert its biological effects:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound has been investigated as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism and insulin secretion. DPP-4 inhibitors are significant in the management of type 2 diabetes mellitus by enhancing the levels of incretin hormones, leading to improved glycemic control .

- Anticancer Properties : The compound's structural characteristics suggest it may possess anticancer properties. Studies involving similar pyrrolidine derivatives have shown promise in inducing apoptosis and inhibiting tumor cell proliferation . The three-dimensional structure of such compounds is believed to enhance their interaction with cellular targets involved in cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine compounds, providing insights into the potential applications of tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate:

Pharmacological Potential

The pharmacological profile of tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate suggests several therapeutic applications:

- Antidiabetic Agents : By inhibiting DPP-4, this compound could be developed into a therapeutic option for managing diabetes.

- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

Scientific Research Applications

1.1. Drug Development

The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules. Its structural features allow it to act as a building block for various pharmaceutical compounds. Research indicates that derivatives of this pyrrolidine can exhibit significant biological activity, including anti-inflammatory and analgesic properties.

1.2. Neuropharmacology

Studies have suggested that pyrrolidine derivatives can interact with neurotransmitter systems, making this compound a candidate for neuropharmacological applications. Its ability to modulate neurotransmitter release could lead to the development of new treatments for neurological disorders such as depression and anxiety.

1.3. Antitumor Activity

Recent investigations have highlighted the potential antitumor activity of pyrrolidine derivatives. The compound may serve as a precursor for synthesizing more complex structures that can inhibit cancer cell proliferation, thus contributing to the development of novel anticancer agents.

2.1. Synthesis of Chiral Compounds

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate is utilized in asymmetric synthesis due to its chiral centers, which can facilitate the creation of enantiomerically pure compounds. This is particularly valuable in the synthesis of pharmaceuticals where chirality is crucial for efficacy and safety.

2.2. Reaction Mechanisms

The compound has been involved in various reaction mechanisms including nucleophilic substitutions and cycloadditions, showcasing its versatility in synthetic pathways. Its reactivity can be harnessed to create complex organic molecules through innovative synthetic strategies.

3.1. Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a monomer or additive that can enhance the properties of polymers such as flexibility and thermal stability. Its incorporation into polymer matrices could lead to materials with improved mechanical properties.

3.2. Coatings and Adhesives

The unique chemical structure allows for modifications that can improve adhesion properties in coatings and adhesives, making it a candidate for development in industrial applications where strong bonding is essential.

Case Studies and Research Findings

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a common protective moiety for amines. Removal typically occurs under acidic conditions:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

-

Mechanism : Acidic cleavage of the carbamate bond releases the free amine and generates tert-butanol and CO₂.

-

Applications : This reaction is critical in peptide synthesis and drug development, where the free amine is required for subsequent coupling reactions .

2.1. Aminomethyl Group Reactivity

The primary amine in the aminomethyl group participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides.

-

Example: Reaction with acetic anhydride yields N-acetyl derivatives.

-

-

Alkylation : Forms secondary or tertiary amines via alkyl halides.

-

Example: Reaction with methyl iodide produces N-methylated products.

-

2.2. Hydroxyl Group Reactivity

The secondary hydroxyl group undergoes oxidation, protection, or substitution:

-

Oxidation : Catalyzed by Dess-Martin periodinane or Swern oxidation to form a ketone.

-

Protection : Silylation (e.g., using TBSCl) or esterification (e.g., with acetyl chloride) to block reactivity during multi-step syntheses .

3.1. Copper-Catalyzed Difluoromethylation

A study in SynOpen details a copper(I)-mediated difluoromethylation protocol:

-

Conditions :

-

Outcome : Introduces a difluoromethyl group, enhancing biological activity for pharmaceutical applications.

Table 1: Reaction Conditions and Outcomes

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Boc Deprotection | TFA/DCM, rt, 1h | Free amine | >95% |

| Difluoromethylation | CuI, MeCN, 45°C | Difluoromethylated derivative | 60–75% |

| Hydroxyl Protection | TBSCl, imidazole, DMF | TBS-protected derivative | 85% |

4.2. Chiral Building Block

The stereochemistry at C2 and C3 enables asymmetric synthesis:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and isobutylene.

-

pH Sensitivity : Unstable under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to hydrolysis of the carbamate bond.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

Stereochemistry : The (2S,3R) configuration in the target compound distinguishes it from analogs like (3R,4S)-configured derivatives , which exhibit different spatial arrangements of functional groups.

Hydroxyl vs. Fluoro: The -OH group at C3 increases polarity and oxidation susceptibility relative to fluorinated derivatives (e.g., 4-fluoro analogs in ), which are more metabolically stable.

Boc Protection : Common across analogs, but substituent positions influence deprotection kinetics and intermediate reactivity .

Key Observations :

- Reductive Amination: A common method for introducing aminomethyl groups (e.g., ).

- Fluorination : Pd/C-catalyzed hydrogenation ( ) and borane-dimethyl sulfide complexes are used for hydroxyl group introduction.

- Chiral Purity : Asymmetric synthesis or enzymatic resolution ensures high enantiomeric excess in stereoisomers .

Physicochemical Properties

Table 3: Physical and Spectral Data

Key Observations :

- Polarity : The target compound’s -OH and -NH2 groups increase water solubility compared to methyl or fluorinated analogs.

- Spectral Confirmation : ¹H NMR and HRMS are critical for verifying stereochemistry and substituent positions in Boc-protected pyrrolidines .

Q & A

Q. Data Contradiction Analysis :

- reports 99% purity post-column chromatography, while achieves only 60% yield for similar steps, suggesting sensitivity to reaction scale or solvent choice .

What analytical techniques are most reliable for confirming structure and purity?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry and stereochemistry. For example, reports δ 7.70–7.10 ppm for aromatic protons and δ 174.0 ppm for the carbonyl group .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ = 640.34597 in ) .

- IR Spectroscopy : Peaks at 3489 cm⁻¹ (O-H) and 1781 cm⁻¹ (C=O) validate functional groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

How to address low yields in the final coupling step?

Advanced Research Question

Low yields (e.g., 62% in ) often arise from steric hindrance or competing side reactions. Mitigation strategies:

- Optimize Solvent Polarity : Use DMF or THF to improve reactant solubility ( uses DMF for Sonogashira coupling) .

- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ for cross-coupling efficiency ( shows 75% yield with Pd(PPh₃)₄) .

- Temperature Control : Reactions at 70°C (vs. RT) enhance kinetics without degrading sensitive groups () .

What are the challenges in purifying tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate?

Basic Research Question

- Hydrophilicity : The hydroxyl and aminomethyl groups increase polarity, complicating silica gel chromatography. Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients ( uses CH₂Cl₂/EtOAc for similar compounds) .

- Acid Sensitivity : Avoid strong acids during Boc deprotection; use TFA in CH₂Cl₂ () .

Advanced Tip : For scale-up, switch from flash chromatography to crystallization ( achieves 94% purity via recrystallization) .

How to resolve discrepancies in reported synthetic yields?

Advanced Research Question

Variations in yields (e.g., 60–99% in vs. 15) may stem from:

- Reagent Quality : Anhydrous solvents and fresh catalysts improve reproducibility.

- Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps (e.g., CuI in ) .

- Byproduct Formation : Monitor reactions via LC-MS to identify intermediates ( uses LC-MS to track mixed anhydride formation) .

What applications justify the synthesis of this compound?

Basic Research Question

The compound is a key intermediate in:

- Drug Discovery : As a constrained proline analog for kinase inhibitors ( links similar structures to glutamate receptor ligands) .

- Peptide Mimetics : The aminomethyl group enables conjugation to bioactive peptides ( notes uses in alkylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.